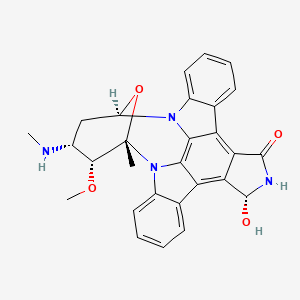

![molecular formula C16H11ClF6N4O2 B1684060 7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 488097-06-9](/img/structure/B1684060.png)

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Overview

Description

The compound “7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the carbon between the two nitrogens . The specific reactions that this compound can undergo would depend on the nature of the substituents and the reaction conditions.Scientific Research Applications

Molecular Structure and Hydrogen Bonding

The compound demonstrates its utility in crystallography, showcasing the importance of hydrogen bonding and crystal formation. Research has shown that similar compounds crystallize with dimethylformamide, revealing the intricacies of their molecular structure through hydrogen bonding patterns. This highlights its potential use in exploring molecular interactions and designing crystalline materials (Low et al., 2004).

Chemical Reactions and Derivative Synthesis

The compound's framework facilitates various chemical reactions, including the synthesis of pyrimidine derivatives through reactions with amines. This demonstrates its versatility in organic synthesis, enabling the creation of a range of biologically active molecules and exploring new pathways in medicinal chemistry (Kinoshita et al., 1989).

Antimicrobial Activity

A related study explores the antimicrobial properties of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, indicating potential for developing new antimicrobial agents. This opens up possibilities for the compound's derivatives to be utilized in combating resistant microbial strains, contributing to the field of antimicrobial research (Aksinenko et al., 2016).

Catalysis and Synthesis

The compound serves as a key precursor in catalyzed synthesis processes, facilitating the creation of pyridine-pyrimidines through efficient, catalyst-supported reactions. This highlights its role in advancing synthetic methodologies, particularly in generating complex organic molecules with potential pharmacological activities (Rahmani et al., 2018).

Antimicrobial and Antifungal Screening

Investigations into the biological activities of pyrimidine derivatives reveal their potential in antimicrobial and antifungal applications. By screening various derivatives for activity against Gram-positive and Gram-negative bacteria, as well as fungi, researchers can identify promising candidates for further development into therapeutic agents (El-Agrody et al., 2001).

Mechanism of Action

Target of Action

The primary target of VU 0650991 is the glucagon-like peptide-1 (GLP-1) receptor . This receptor plays a crucial role in glucose homeostasis and is a key target in the treatment of type 2 diabetes .

Mode of Action

VU 0650991 acts as a noncompetitive antagonist of the GLP-1 receptor . It blocks the activity of Exendin-4, a GLP-1 receptor agonist, in potentiating insulin secretion from primary mouse pancreatic islets in vitro . This means that VU 0650991 prevents the activation of the GLP-1 receptor, thereby inhibiting the downstream effects of receptor activation.

Biochemical Pathways

The antagonistic action of VU 0650991 on the GLP-1 receptor affects the insulin secretion pathway . By blocking the activity of Exendin-4, VU 0650991 prevents the potentiation of insulin secretion, which is a key process in the regulation of blood glucose levels .

Pharmacokinetics

VU 0650991 is orally bioavailable and brain penetrant . This means that it can be administered orally and can cross the blood-brain barrier to exert its effects in the central nervous system.

Result of Action

The antagonistic action of VU 0650991 on the GLP-1 receptor leads to a decrease in blood insulin levels and an increase in blood glucose levels . This is due to the inhibition of Exendin-4-potentiated insulin secretion from pancreatic islets .

Future Directions

properties

IUPAC Name |

7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClF6N4O2/c1-26-11-9(12(28)27(2)13(26)29)14(15(18,19)20,16(21,22)23)25-10(24-11)7-3-5-8(17)6-4-7/h3-6H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEIZMHODFOWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3=CC=C(C=C3)Cl)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClF6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-(2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol](/img/structure/B1683982.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B1683984.png)

![Indeno[2,3-e]1,2,3,4-tetraazolo[1,5-b]1,2,4-triazin-10-one](/img/structure/B1683985.png)

![2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683998.png)